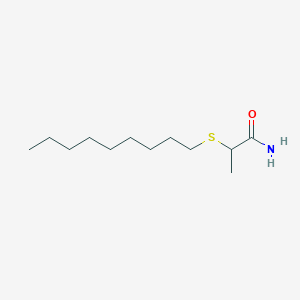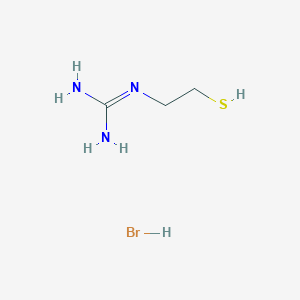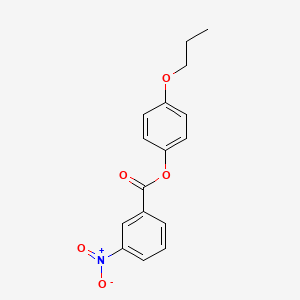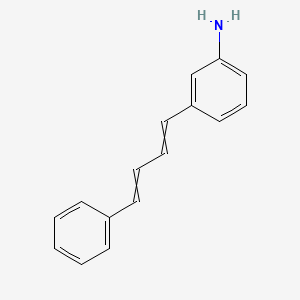
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions using appropriate oxan-4-yl halides or alcohols.
Introduction of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction using a boronic ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives.
科学研究应用
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Medicinal Chemistry:
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
相似化合物的比较
Similar Compounds
2-(Oxan-4-yl)pyridine: Lacks the dioxaborolan-2-yl group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
属性
分子式 |
C16H24BNO3 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC 名称 |
2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-8-18-14(11-13)12-6-9-19-10-7-12/h5,8,11-12H,6-7,9-10H2,1-4H3 |
InChI 键 |
DHSJDSZQENPYPE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)
